2-bromo-N-cyclohexyl-N,3-dimethylbutanamide
Overview
Description
2-bromo-N-cyclohexyl-N,3-dimethylbutanamide is a useful research compound. Its molecular formula is C12H22BrNO and its molecular weight is 276.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Free Radical Reactions
2-Bromo-2, 3-dimethylbutane, a similar compound to 2-bromo-N-cyclohexyl-N,3-dimethylbutanamide, has been studied for its role in free radical reactions. When treated with phenylmagnesium bromide and cobaltous bromide, it decomposes to yield various products, including 2, 3-dimethylbutane and dimethylbutenes. This suggests its potential use in studying free radical reactions and mechanisms (Liu, 1956).
Photochemical Reduction
In the field of photochemistry, 2-Bromo-4,4-dimethyl-2-cyclohexenone, a related compound, was studied for its behavior under photochemical conditions. The research found significant differences in chemical transformations depending on the solvent used, indicating the compound's utility in understanding photochemical processes (Hombrecher & Margaretha, 1982).
Imidyl Radical Detection
In another study, a transient ascribed to an imidyl radical was observed in the flash photolysis of N-bromo-3,3-dimethylglutarimide, a compound structurally related to this compound. This finding is significant for the detection and study of imidyl radicals in solution (Yip, Chow, & Beddard, 1981).
Synthesis of Fluorene-Spiro-Cyclobutane
The thermal cycloaddition of 1-bromo-2-(9-fluorenylidene)ethylene, a compound with similarities to this compound, has been used to synthesize fluorene-9-spiro-cyclobutane derivatives. This research contributes to the understanding of cycloaddition reactions in organic synthesis (Toda, Motomura, & Oshima, 1974).
Stereochemistry of Cations
Research on 2-bromocyclohexa-1, 3-diene, another structurally related compound, has provided insights into the stereochemistry of cations derived from bromodienes. This is vital for understanding the behavior of similar cations in various chemical reactions (Grob & Pfaendler, 1970).
Properties
IUPAC Name |
2-bromo-N-cyclohexyl-N,3-dimethylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10/h9-11H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGRHGZTYRNMCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCCCC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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